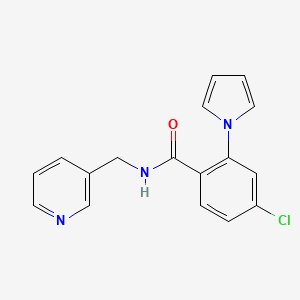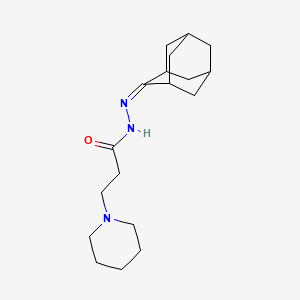
1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves several steps. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically involve the use of a catalyst, such as copper(II) acetate, and an oxidizing agent, such as oxygen, to facilitate the formation of the indazole ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium(II) acetate, triethylamine, and tert-butyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide can be compared with other indazole derivatives, such as 1H-indazole-3-amine and 1-methyl-1H-indazol-3-yl)methanol . While these compounds share a common indazole core, they differ in their functional groups and overall structure.
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-9(2)16-15(21)10-7-13(20)19(8-10)14-11-5-3-4-6-12(11)17-18-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,21)(H,17,18) |
InChI Key |
GSDLLZKKGHRFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B12179126.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12179133.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179145.png)
![N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B12179148.png)

![3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B12179164.png)

![3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide](/img/structure/B12179188.png)

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12179198.png)
![methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12179213.png)
![1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12179216.png)
![1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid](/img/structure/B12179217.png)
![N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12179221.png)
